molecular formula C16H10O B1265505 Benzo[b]naphtho[2,3-d]furan CAS No. 243-42-5

Benzo[b]naphtho[2,3-d]furan

Cat. No. B1265505
CAS RN: 243-42-5
M. Wt: 218.25 g/mol
InChI Key: FTMRMQALUDDFQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[b]naphtho[2,3-d]furan derivatives involves novel methodologies that enhance the efficiency and yield of these compounds. One approach described the synthesis of benzo[b]naphtho[2,3-d]furan-6,11-diones through the heteroannulation of 2-(2-bromophenyl)-3-hydroxy-1,4-naphthoquinones, showcasing a method for assembling complex furan derivatives efficiently (Martínez et al., 2005). Another synthesis method involves the use of n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride immobilized on SiO2 as an efficient and reusable catalyst for synthesizing 3-aryl-benzo[b]furans and 3-aryl-naphtho[b]furans from α-bromoketones and phenols or 2-naphthols under solvent-free conditions (Akrami Abarghooei et al., 2018).

Scientific Research Applications

Synthesis Techniques and Chemical Properties Benzo[b]naphtho[2,3-d]furan has been the subject of various synthetic methodologies and studies. Martínez et al. (2005) describe a novel synthesis of benzo[b]naphtho[2,3-d]furan-6,11-diones, which is significant in the field of organic chemistry for the creation of complex molecular structures (Martínez et al., 2005). Similarly, Verma et al. (2013) developed a one-pot approach for synthesizing 2,3-disubstituted benzo/naphtho[b]furans, demonstrating the versatility and efficiency of this compound in chemical syntheses (Verma et al., 2013).

Application in Material Science and Photophysical Properties Research by Ooyama et al. (2008) on benzo[b]naphtho[2,1-d]furan-6-one-type fluorophores indicates the utility of this compound in material science, particularly in solid-state fluorescence (Ooyama et al., 2008). This aspect of benzo[b]naphtho[2,3-d]furan makes it a candidate for applications in optical materials and sensing technologies.

Role in Organic and Medicinal Chemistry Several studies highlight the role of benzo[b]naphtho[2,3-d]furan derivatives in organic chemistry. For instance, Winkler et al. (2001) explored its formation in the pyrolysis of heterocyclic compounds, which is relevant for understanding thermal decomposition processes in organic materials (Winkler et al., 2001). Additionally, the work of Omelchuk et al. (2016) on the annelation of furan rings to arenes, including benzo[b]furan derivatives, shows its importance in drug design and biological activity (Omelchuk et al., 2016).

Environmental and Geochemical Analysis Li and Ellis (2015) investigated benzo[b]naphthofurans in crude oils and source rock extracts, suggesting a potential application in geochemical analysis and environmental studies (Li & Ellis, 2015).

properties

IUPAC Name

naphtho[2,3-b][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMRMQALUDDFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179029
Record name Benzo(b)naphtho(2,3-d)furan
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]naphtho[2,3-d]furan

CAS RN

243-42-5
Record name Benzo[b]naphtho[2,3-d]furan
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Record name Benzo(b)diphenylene oxide
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Record name Benzo[b]naphtho[2,3-d]furan
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Record name Benzo(b)naphtho(2,3-d)furan
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Record name Benzo[b]naphtho[2,3-d]furan
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Record name BENZO(B)DIPHENYLENE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
300
Citations
CC Cheng, Q Dong, DF Liu, YL Luo… - Journal of medicinal …, 1993 - ACS Publications
Based on the “2-phenylnaphthalene-type” structural pattern hypothesis developed in our laboratory, a number of benzo [6] naphtho [2, 3-d] furan-6, ll-diones were designed, synthesized…
Number of citations: 62 pubs.acs.org
PW Crawford, E Carlos, JC Ellegood, CC Cheng… - Electrochimica …, 1996 - Elsevier
The electrochemical reductions of 9 benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives in dimethylformamide were investigated. In the aprotic medium the quinones reduced in two …
Number of citations: 59 www.sciencedirect.com
A Martínez, M Fernández, JC Estévez, RJ Estévez… - Tetrahedron, 2005 - Elsevier
We describe here a novel synthesis of benzo[b]naphtho[2,3-d]furan-6,11-diones based on the heteroannulation of 2-(2-bromophenyl)-3-hydroxy-1,4-naphthoquinones. The …
Number of citations: 42 www.sciencedirect.com
T Okazaki, M Nakagawa, T Kitagawa… - Bulletin of the Chemical …, 2014 - journal.csj.jp
Persistent protonation carbocations generated from hetero-PAHs containing oxygen atoms in their aromatic rings, dibenzo[b,d]furan (5), benzo[b]naphtho[1,2-d]furan (6), benzo[b]…
Number of citations: 5 www.journal.csj.jp
A Martı́nez, JC Estévez, RJ Estévez, L Castedo - Tetrahedron Letters, 2000 - Elsevier
1,2- and 1,4-Naphthoquinones: general synthesis of benzo[b]naphtho[2,3-d]furan-6,11-diones - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books Corporate …
Number of citations: 17 www.sciencedirect.com
E Martínez, L Martínez, JC Estévez, RJ Estévez… - Tetrahedron letters, 1998 - Elsevier
New, Simple Total Syntheses of Benzo[b]naphtho[2,3-d]furan-6,11-diones and Benzo[b]naphtho[2,1-d] furans Page 1 Pergamon TetrahedronLeners39t1998)2175 2176 TETRA ftEDRON …
Number of citations: 14 www.sciencedirect.com
K Yoshida, T Adachi, N Oga, Y Kubo - Chemistry letters, 1990 - journal.csj.jp
New heterocyclic quinone dyes, 3-(dialkylamino)benzo[b]naphtho[2,3-d]furan-6,11-diones, were conveniently prepared from 1,4-naphthoquinone and m-(dialkylamino)phenols. These …
Number of citations: 12 www.journal.csj.jp
M Li, GS Ellis - Energy & Fuels, 2015 - ACS Publications
Dibenzofuran (DBF), its alkylated homologues, and benzo[b]naphthofurans (BNFs) are common oxygen-heterocyclic aromatic compounds in crude oils and source rock extracts. A …
Number of citations: 29 pubs.acs.org
YR Lee, KY Kang, GJ Lee, WK Lee - Synthesis, 2003 - thieme-connect.com
Ceric (IV) ammonium nitrate-mediated oxidative cycloaddition of 1, 3-dicarbonyls to vinyl sulfides afforded substituted dihydrofurans with sulfide groups in moderate yields. This new …
Number of citations: 5 www.thieme-connect.com
YL Luo, TC Chou, CC Cheng - Journal of heterocyclic …, 1996 - Wiley Online Library
A number of 5H‐Benzo[b]naphtho[2,3‐d]pyrrole‐6,11‐dione derivatives were synthesized. Their biological activity was compared with that of the corresponding benzoxazolo‐ and …
Number of citations: 56 onlinelibrary.wiley.com

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